Deferitazole
Overview
Description
Deferitazole, also known as FBS-0701 and SPD-602, is a polyether derivative that has entered phase 1 and 2 clinical trials. It is designed to chelate iron, specifically targeting iron (III) ions. The compound displays high affinity and selectivity for iron (III), making it a potential therapeutic iron chelator .
Chemical Reactions Analysis
Deferitazole participates in various chemical reactions, including binding with trivalent metals and scavenging iron from labile sources. Here are some key points:
Affinity for Iron (III): this compound exhibits a log β2 value of 33.39 ± 0.03, indicating strong binding to iron (III) ions.
Other Trivalent Metals: It also binds to Al (III) and La (III) with high affinity.
Divalent Cations: Its affinity for divalent cations is somewhat lower, except for Cu (II), which has a log β2 value of 25.5.
Scavenging Iron: this compound efficiently scavenges iron from citrate and albumin, similar to other therapeutic iron chelators.
Scientific Research Applications
Deferitazole has been studied in various contexts:
Beta-thalassemia: Investigated for its potential in treating transfusional iron overload.
Hepatic Impairment and Impaired Renal Function: Explored for its effects in these conditions.
Antimalarial Properties: Although not directly mentioned, its iron-chelating properties may have implications in malaria research.
Mechanism of Action
The exact mechanism by which deferitazole exerts its effects remains to be fully elucidated. it likely involves sequestering excess iron, preventing its harmful effects and oxidative stress. Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
Deferitazole’s uniqueness lies in its high affinity for iron (III) and its stability under physiological conditions. Similar compounds include deferasirox, deferiprone, and desferrioxamine, but this compound’s distinct properties make it a promising candidate for iron chelation therapy.
Properties
CAS No. |
945635-15-4 |
---|---|
Molecular Formula |
C18H25NO7S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1 |
InChI Key |
AWHIMFSHNAAMBM-GOSISDBHSA-N |
SMILES |
O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FBS-0701; FBS0701; FBS 0701; SPD-602; SPD 602; SPD602; Deferitazole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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